molecular formula C4H2BrF2NS B2596653 2-Bromo-4-(difluoromethyl)thiazole CAS No. 1545252-82-1

2-Bromo-4-(difluoromethyl)thiazole

Cat. No.: B2596653
CAS No.: 1545252-82-1
M. Wt: 214.03
InChI Key: VQZDTVNJTFWZAG-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and difluoromethyl groups in the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)thiazole typically involves the bromination of 4-(difluoromethyl)thiazole. One common method includes the reaction of 4-(difluoromethyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The difluoromethyl group can be reduced to form a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-(difluoromethyl)thiazole, 2-thio-4-(difluoromethyl)thiazole, and 2-alkoxy-4-(difluoromethyl)thiazole.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone.

    Reduction Reactions: The major product is 2-bromo-4-methylthiazole.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)thiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and efficacy of these products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2-Chloro-4-(difluoromethyl)thiazole
  • 2-Fluoro-4-(difluoromethyl)thiazole

Uniqueness

2-Bromo-4-(difluoromethyl)thiazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The combination of these functional groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF2NS/c5-4-8-2(1-9-4)3(6)7/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDTVNJTFWZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545252-82-1
Record name 2-bromo-4-(difluoromethyl)-1,3-thiazole
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